3-(Methylthio)propyl mercaptoacetate

Flavor chemistry Organoleptic profiling Sulfur aroma compounds

3-(Methylthio)propyl mercaptoacetate (CAS 852997-30-9, molecular formula C6H12O2S2, molecular weight 180.28 g/mol) is a synthetic sulfur-containing carboxylic acid ester classified as a flavoring agent. It is listed in the FDA Substances Added to Food inventory (formerly EAFUS) under FEMA GRAS number 4561 (GRAS publication and JECFA flavor number 1914.

Molecular Formula C6H12O2S2
Molecular Weight 180.3
CAS No. 852997-30-9
Cat. No. B3030006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)propyl mercaptoacetate
CAS852997-30-9
Molecular FormulaC6H12O2S2
Molecular Weight180.3
Structural Identifiers
SMILESCSCCCOC(=O)CS
InChIInChI=1S/C6H12O2S2/c1-10-4-2-3-8-6(7)5-9/h9H,2-5H2,1H3
InChIKeyCNFYMFGPHSETCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)propyl Mercaptoacetate (CAS 852997-30-9): Regulatory Status, Core Identity, and Procurement-Relevant Profile


3-(Methylthio)propyl mercaptoacetate (CAS 852997-30-9, molecular formula C6H12O2S2, molecular weight 180.28 g/mol) is a synthetic sulfur-containing carboxylic acid ester classified as a flavoring agent [1]. It is listed in the FDA Substances Added to Food inventory (formerly EAFUS) under FEMA GRAS number 4561 (GRAS publication 24) and JECFA flavor number 1914 [1]. The compound is also known as 3-(methylsulfanyl)propyl sulfanylacetate, mercaptoacetic acid 3-(methylthio)propyl ester, and acetic acid, 2-mercapto-, 3-(methylthio)propyl ester [2]. It is available commercially at 98% purity as a colorless to pale yellow liquid with a density of 1.152 g/mL and a refractive index of 1.514 . Its primary industrial role is as a high-impact aroma chemical delivering radish, nutty, meaty, and fatty organoleptic notes for savory food flavor formulations [2].

Why 3-(Methylthio)propyl Mercaptoacetate Cannot Be Replaced by Generic In-Class Sulfur Esters: The Procurement Case for Structural Specificity


Sulfur-containing flavor esters are not interchangeable commodities. Seemingly minor structural variations—such as replacing an acetate ester with a mercaptoacetate (thioglycolate) ester on the same 3-(methylthio)propyl backbone—produce qualitatively and quantitatively distinct organoleptic profiles, differential regulatory clearances, and divergent food-category use levels [1]. The target compound carries a free thiol group on the acyl portion (mercaptoacetate), which imparts distinctive eggy, scorched-milk, and meaty character absent in the corresponding acetate analog [2]. Furthermore, the JECFA safety evaluation status differs materially between the mercaptoacetate and acetate congeners, with the target compound still under incomplete evaluation as of its 2010 assessment [3]. These differences mean that formulators cannot simply substitute 3-(methylthio)propyl acetate (FEMA 3883) or other in-class sulfur esters without altering sensory performance and regulatory compliance of the finished product.

Quantitative Differentiation Evidence for 3-(Methylthio)propyl Mercaptoacetate vs. Closest Analogs


Organoleptic Profile: Divergent Odor Descriptors vs. 3-(Methylthio)propyl Acetate at Equivalent Concentration

At an identical evaluation concentration of 0.10% in propylene glycol, 3-(methylthio)propyl mercaptoacetate delivers a distinctive radish, nutty, meaty, fatty, and salad cream odor profile, whereas the closest structural analog, 3-(methylthio)propyl acetate (CAS 16630-55-0), produces a fundamentally different profile characterized as herbal, mushroom, cabbage, asparagus, potato, and cheesy . The mercaptoacetate ester additionally exhibits a unique eggy note with scorched milk character not present in the acetate congener, as documented in organoleptic reviews [1]. This qualitative divergence arises from the replacement of the acetate methyl group with a mercaptomethyl group (thiol functionality), which introduces a distinct sulfur bonding environment that interacts differently with olfactory receptors.

Flavor chemistry Organoleptic profiling Sulfur aroma compounds Sensory differentiation

Physicochemical Property Differentiation: Boiling Point, Density, and Refractive Index vs. 3-(Methylthio)propyl Acetate

The mercaptoacetate ester exhibits markedly different physicochemical properties compared to its acetate analog, providing clear identity confirmation points for quality control. 3-(Methylthio)propyl mercaptoacetate has a boiling point of 285°C (or 112-114°C at 0.5 mmHg), density of 1.133-1.152 g/cm³, and refractive index of 1.514, whereas 3-(methylthio)propyl acetate has a boiling point of 201-202°C, density of 1.041 g/cm³, and refractive index of 1.461-1.465 . The molecular weight difference (180.28 vs. 148.22 g/mol) reflects the replacement of the acetate methyl group (-CH3, 15 Da) with a mercaptomethyl group (-CH2SH, 47 Da) . The substantially higher refractive index of the mercaptoacetate (Δn ≈ 0.05) is attributable to the greater polarizability of the thiol sulfur atom [1].

Physicochemical characterization Quality control Product identity Analytical reference

Regulatory Food-Use Category Differentiation: FEMA GRAS 24 Categories and ppm Levels vs. 3-(Methylthio)propyl Acetate

3-(Methylthio)propyl mercaptoacetate (FEMA 4561) is approved under FEMA GRAS 24 with specific quantitative use levels in four food categories: baked goods at 1-5 ppm (average-maximum), non-alcoholic beverages at 1-10 ppm, instant coffee/tea at 1-10 ppm, and milk products at 1-10 ppm [1]. In contrast, 3-(methylthio)propyl acetate (FEMA 3883) is approved for different category applications, including soups and sauces at 1-5 ppm and seasonings at 300-500 ppm [2]. Critically, the mercaptoacetate carries an explicit restriction: 'not for fragrance use' [1], whereas the acetate is documented for broader applications including cleaning compounds and perfume compositions . This category-level differentiation means formulators must select the specific FEMA-listed substance matching their intended food application.

Food regulatory compliance FEMA GRAS Use levels Flavor formulation

JECFA Safety Evaluation Status: Incomplete Evaluation vs. Completed Assessment of 3-(Methylthio)propyl Acetate

The JECFA safety evaluation status differs fundamentally between the two closest 3-(methylthio)propyl esters. 3-(Methylthio)propyl mercaptoacetate (JECFA 1914) underwent evaluation at the 73rd JECFA meeting (2010), where the Committee concluded: 'Evaluation is not completed. Additional data are required' [1]. No ADI has been established, and a full specification monograph has not been published [1]. In contrast, 3-(methylthio)propyl acetate (JECFA 478) completed its evaluation at the 53rd JECFA meeting (2001) with the conclusion: 'No safety concern at current levels of intake when used as a flavouring agent' and has full specifications published [2]. This divergent status means that procurement of the mercaptoacetate involves a different regulatory risk profile, particularly for applications requiring comprehensive JECFA safety documentation.

Food safety JECFA evaluation Regulatory risk Toxicology

Functional Group Differentiation: Mercaptoacetate (Thioester) vs. Acetate Ester Odor Potency and Character—Class-Level Inference

The mercaptoacetate ester contains a free thiol (-SH) group on the acyl portion, classifying it as a thioester, whereas 3-(methylthio)propyl acetate is a conventional carboxylic acid ester. This functional group difference has well-established consequences in flavor chemistry: thiol-containing esters generally exhibit lower odor thresholds and contribute powerful sulfurous, meaty, and alliaceous notes compared to their oxygen-ester counterparts [1]. The mercaptoacetate's eggy and scorched milk character, documented in organoleptic reviews, is consistent with the established behavior of thioesters in flavor applications [2]. In contrast, the acetate ester produces a milder, fatty-estery profile with herbal and vegetable notes . While a direct odor threshold value (ppb) has not been published for the mercaptoacetate, the acetate analog has a reported detection threshold of 30 ppb .

Thioester chemistry Structure-odor relationships Sulfur flavor compounds Functional group impact

Validated Application Scenarios for 3-(Methylthio)propyl Mercaptoacetate Based on Quantitative Evidence


Savory Baked Goods Flavor Formulation (1–5 ppm Use Level)

Based on the FEMA GRAS 24 quantitative use levels, 3-(methylthio)propyl mercaptoacetate is specifically approved for baked goods at 1–5 ppm [1]. Its organoleptic profile—radish, nutty, meaty, fatty, with distinct eggy and scorched milk notes—makes it uniquely suited for savory baked product flavorings where a rich, sulfurous, cooked-onion-like depth is desired [2]. The 3-(methylthio)propyl acetate analog cannot legally substitute in this application under the same FEMA listing, and its herbal-cabbage profile would fail to deliver the target savory character [3].

Non-Alcoholic Beverage and Instant Coffee/Tea Flavoring (1–10 ppm)

The compound is approved for non-alcoholic beverages (including instant tea and coffee) and milk products at 1–10 ppm [1]. At these low concentrations, it contributes radish and creamy-salad notes that can enhance savory beverage concepts or add complexity to dairy-based drinks. The explicit 'not for fragrance use' restriction [1] reinforces that this compound is exclusively positioned for ingestible flavor applications, not for aromatic top-notes in personal care products, which differentiates its industrial use scope from dual-purpose flavor-fragrance ingredients.

Meaty, Savory, and Dairy Flavor Research & Development

The unique combination of meaty, fatty, creamy, and eggy organoleptic descriptors [2] positions the mercaptoacetate ester as a research tool for developing complex savory flavor systems, particularly for meat-alternative products, processed cheese flavors, and egg-replacement formulations. The thioester functionality (mercaptoacetate group) provides a sulfur impact that acetate esters cannot replicate [4], enabling R&D flavorists to achieve cooked-meat and scorched-milk notes without relying on less stable free thiols. Researchers should note the incomplete JECFA safety evaluation [3] when designing studies intended for regulatory submission.

Analytical Reference Standard for Sulfur-Containing Flavor Ester Identification

The well-defined and distinctive physicochemical properties—density 1.133–1.152, refractive index 1.514, boiling point 285°C —coupled with available FTIR and Raman spectral data [5], make the 98% purity commercial product suitable as an analytical reference standard for identifying and quantifying mercaptoacetate esters in complex food matrices via GC-MS or spectroscopic methods. The large physicochemical separation from the acetate analog (ΔRI ≈ +0.05, ΔBP ≈ +83°C) ensures unambiguous chromatographic resolution, supporting method development for flavor authenticity and adulteration testing.

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